N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide
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Overview
Description
N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide is an organic compound with a complex structure, featuring both aliphatic and aromatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-5-methylphenylacetic acid and 3-hydroxy-2,3-dimethylbutan-2-amine.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 2-methoxy-5-methylphenylacetic acid and the amine group of 3-hydroxy-2,3-dimethylbutan-2-amine. This can be achieved using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.
Catalysis: Employing catalysts to lower activation energy and increase reaction efficiency.
Automation: Implementing automated systems for precise control over reaction conditions and monitoring.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The methoxy and methyl groups on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can facilitate reduction.
Substitution: Friedel-Crafts alkylation or acylation can be performed using AlCl₃ (aluminum chloride) as a catalyst.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of new functional groups on the aromatic ring.
Scientific Research Applications
N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxyphenyl)acetamide
- N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methylphenyl)acetamide
- N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-4-methylphenyl)acetamide
Uniqueness
N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide stands out due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties compared to its analogs.
Properties
IUPAC Name |
N-(3-hydroxy-2,3-dimethylbutan-2-yl)-2-(2-methoxy-5-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11-7-8-13(20-6)12(9-11)10-14(18)17-15(2,3)16(4,5)19/h7-9,19H,10H2,1-6H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWYVOHTQJUGDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC(=O)NC(C)(C)C(C)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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